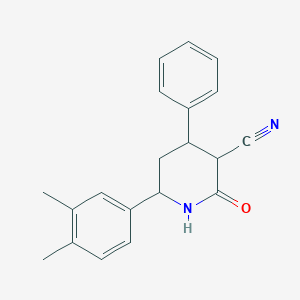![molecular formula C24H26O4 B14396982 2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione CAS No. 89725-77-9](/img/structure/B14396982.png)
2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(2-methoxyphenyl)bicyclo[521]decane-4,10-dione is a chemical compound known for its unique bicyclic structure This compound is characterized by the presence of two methoxyphenyl groups attached to a bicyclo[521]decane-4,10-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-methoxyphenyl)bicyclo[521]decane-4,10-dione typically involves multi-step organic reactions One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic coreThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione involves its interaction with specific molecular targets. The methoxyphenyl groups can participate in π-π interactions, while the bicyclic core provides structural stability. These interactions can influence various biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
4,8-Bis(hydroxymethyl)tricyclo[5.2.1.02,6]decane: Known for its use in the preparation of high molecular weight polymers.
Tricyclo[5.2.1.0(2,6)]decane: Studied for its thermophysical properties and applications in material science.
Properties
CAS No. |
89725-77-9 |
|---|---|
Molecular Formula |
C24H26O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2,6-bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione |
InChI |
InChI=1S/C24H26O4/c1-27-22-9-5-3-7-16(22)20-13-15(25)14-21(19-12-11-18(20)24(19)26)17-8-4-6-10-23(17)28-2/h3-10,18-21H,11-14H2,1-2H3 |
InChI Key |
SDJKIUZZLXLRGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)CC(C3CCC2C3=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


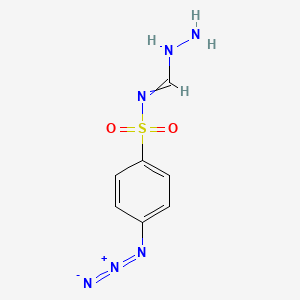

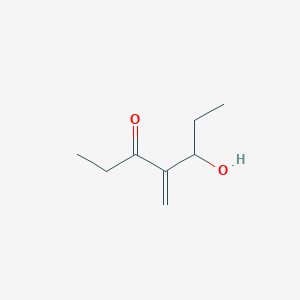
![1-Fluoro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14396937.png)
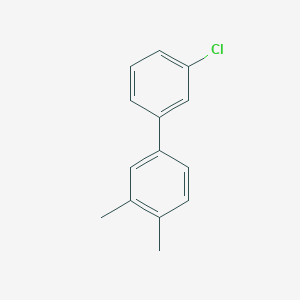
![3,3'-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole)](/img/structure/B14396953.png)

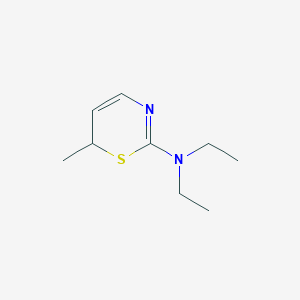
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14396978.png)
![1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine](/img/structure/B14396983.png)
![N-Butyl-N'-[6-(morpholin-4-yl)pyridazin-3-yl]urea](/img/structure/B14396989.png)
